
(R)-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid typically involves the reaction of 7-amino-4-methylcoumarin with specific organic halides . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic halides, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted coumarin derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. Research has indicated that it may inhibit specific molecular pathways involved in inflammation and cancer progression, offering potential therapeutic benefits .
Industry
In industry, ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid can be used in the development of new materials with unique properties. Its fluorescent characteristics make it suitable for applications in imaging and sensor technologies .
Mécanisme D'action
The mechanism of action of ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exerting its antimicrobial effects . In anti-inflammatory and anticancer applications, the compound may modulate signaling pathways involved in cell proliferation and inflammation, such as the NF-κB pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Amino-4-methylcoumarin: A precursor in the synthesis of ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid, known for its antimicrobial properties.
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: Another coumarin derivative with anti-inflammatory activity.
2-(4-Methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid: Used in the synthesis of fluorescent pigments and materials.
Uniqueness
What sets ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid apart is its combination of amino and coumarin functionalities, which confer a unique set of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.
Propriétés
Formule moléculaire |
C15H16N2O5 |
|---|---|
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
(2R)-5-amino-2-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-11(15(20)21)4-5-13(16)18/h2-3,6-7,11,17H,4-5H2,1H3,(H2,16,18)(H,20,21)/t11-/m1/s1 |
Clé InChI |
VGAZEIKWWKJEAG-LLVKDONJSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@H](CCC(=O)N)C(=O)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)
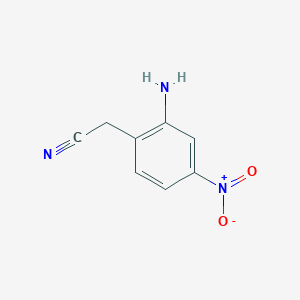
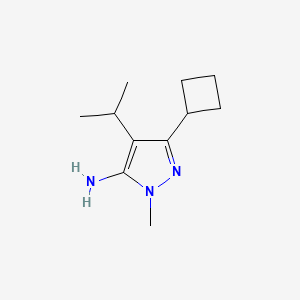
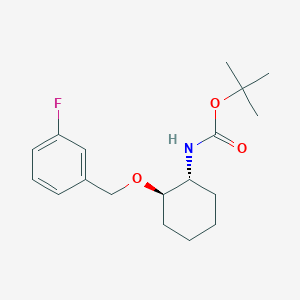

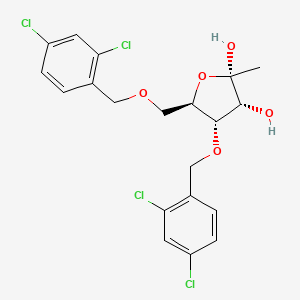
![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
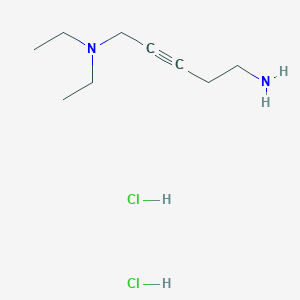
![Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13091045.png)

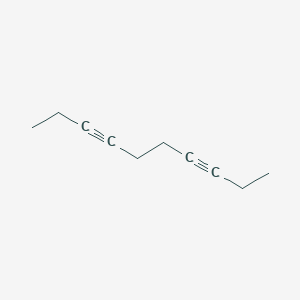

![(2S)-6-[(2-Chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;2-methylpropan-2-amine](/img/structure/B13091068.png)
![3-[(3-Methylcyclohexyl)oxy]azetidine](/img/structure/B13091069.png)
